9-Bromo-10-(2-naphthyl)anthracene
Overview
Description
9-Bromo-10-(2-naphthyl)anthracene is a useful research compound. Its molecular formula is C24H15Br and its molecular weight is 383.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Electroluminescent Material Development
9-Bromo-10-(2-naphthyl)anthracene has been studied for its application in the development of organic electroluminescent materials. Studies have shown that derivatives of this compound, like 9-(1-naphthyl)-10-(2-naphthyl) anthracene, exhibit properties suitable for use in organic light-emitting diodes (OLEDs). These materials display excellent blue emission, making them promising candidates for OLED applications due to their high thermal stability and wide bandgap (Lv Hong-fei, 2013).
2. Photophysical Processes Analysis
The photophysical processes of this compound have been carefully studied. The compound exhibits blue and blue-violet light emission, and the emission spectra are influenced by the solvent's polarity. These properties are significant in the study of luminescent materials, especially for applications in light-emitting technologies (Zhiqian Guo et al., 2007).
3. Organic Light-Emitting Diodes (OLEDs)
Another critical application of this compound derivatives is in the fabrication of OLEDs. Studies have synthesized various derivatives that have shown high glass transition temperatures and blue emission properties, making them suitable as host materials in OLEDs. These materials contribute to enhanced OLED device performance, demonstrating their potential in the advancement of display technologies (Kyung‐Ryang Wee et al., 2011).
4. Electroluminescent Polymers
This compound-based compounds have been incorporated into novel blue-light-emitting polymers. These polymers, containing the active chromophores of derivatives like 9,10-di(2-naphthyl)anthracene, show excellent thermal stability and solubility, and emit blue light in both solution and solid state. This property is utilized in single-layer LED devices for blue light emission (S. Zheng & Jianmin Shi, 2001).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and using personal protective equipment .
Mechanism of Action
Target of Action
It’s known that brominated anthracene compounds often interact with various organic molecules, serving as building blocks in cross-coupling reactions .
Mode of Action
9-Bromo-10-(2-naphthyl)anthracene is a polynuclear aromatic hydrocarbon. These compounds are more reactive than benzene in both substitution and addition reactions . The 1,2 bonds in both naphthalene and anthracene are shorter than the other ring bonds, whereas the 9,10 bond in phenanthrene closely resembles an alkene double bond in both its length and chemical reactivity . This suggests that this compound may undergo similar reactions.
Biochemical Pathways
It’s known that anthracene derivatives are often used in the synthesis of materials for organic light-emitting diodes (oleds) or organic photovoltaics (opvs) . This suggests that the compound may interact with biochemical pathways related to light absorption and energy transfer.
Pharmacokinetics
Given its molecular weight of 38328 and its predicted boiling point of 518.8±19.0 °C , it can be inferred that the compound is likely to have low water solubility and may be slowly metabolized and excreted.
Result of Action
It’s known that the compound is used as a reagent in the determination of amines , suggesting that it may interact with amine groups in biological systems.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a sealed, dry environment at room temperature . Additionally, it’s important to prevent the compound from entering drains or being discharged into the environment .
Biochemical Analysis
Biochemical Properties
9-Bromo-10-(2-naphthyl)anthracene plays a significant role in biochemical reactions, particularly in the determination of amines . It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily based on its ability to form stable complexes with amines, which can be detected and quantified in biochemical assays .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to form stable complexes with amines is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable when sealed in a dry environment at room temperature . Its degradation and long-term effects on cellular function have been observed in both in vitro and in vivo studies. Over time, the compound may degrade, leading to changes in its efficacy and impact on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for its function in biochemical assays .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in biochemical reactions and assays .
Properties
IUPAC Name |
9-bromo-10-naphthalen-2-ylanthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Br/c25-24-21-11-5-3-9-19(21)23(20-10-4-6-12-22(20)24)18-14-13-16-7-1-2-8-17(16)15-18/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIFDWYMWOJKTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583042 | |
Record name | 9-Bromo-10-(naphthalen-2-yl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474688-73-8 | |
Record name | 9-Bromo-10-(naphthalen-2-yl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.